An In-depth Technical Guide to Adynerigenin β-Neritrioside: Chemical Structure and Properties
An In-depth Technical Guide to Adynerigenin β-Neritrioside: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adynerigenin β-neritrioside is a cardenolide glycoside isolated from the medicinal and ornamental plant Nerium indicum Mill. (also known as Nerium oleander). As a member of the cardiac glycoside family, this compound exhibits biological activities of significant interest to the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Adynerigenin β-neritrioside, supplemented with detailed experimental context and pathway visualizations to support further research and development efforts.
Chemical Structure and Properties
Adynerigenin β-neritrioside is a complex natural product consisting of a steroidal aglycone, adynerigenin, linked to a trisaccharide moiety, β-neritrioside.
Chemical Structure
The definitive structure of Adynerigenin β-neritrioside is characterized by a C23 cardenolide aglycone featuring an α,β-unsaturated γ-lactone ring at the C-17 position, which is a hallmark of this class of compounds. The sugar component, β-neritrioside, is a trisaccharide attached to the C-3 position of the steroid nucleus.
Caption: General representation of the glycosidic linkage between the adynerigenin aglycone and the β-neritrioside sugar moiety.
Physicochemical Properties
A summary of the key physicochemical properties of Adynerigenin β-neritrioside is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₇ | [1][2] |
| Molecular Weight | 840.96 g/mol | [2] |
| CAS Number | 88721-09-9 | [1][2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |
| Source | The herbs of Nerium indicum Mill. | [2] |
Biological Activity and Mechanism of Action
Adynerigenin β-neritrioside, as a cardiac glycoside, is presumed to share the primary mechanism of action characteristic of this class of compounds: the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump.
Inhibition of Na⁺/K⁺-ATPase
The Na⁺/K⁺-ATPase is an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to an accumulation of intracellular calcium. In cardiac myocytes, this increased calcium concentration enhances contractility, which is the basis for the cardiotonic effects of these compounds. In other cell types, this disruption of ion homeostasis can trigger various downstream signaling events, including apoptosis, making it a potential mechanism for anticancer activity.
Caption: Signaling pathway of Na⁺/K⁺-ATPase inhibition by Adynerigenin β-neritrioside.
Cytotoxicity
Extracts of Nerium oleander, which contain a mixture of cardiac glycosides including Adynerigenin β-neritrioside, have demonstrated cytotoxic effects against various cancer cell lines. The cytotoxic activity is largely attributed to the induction of apoptosis following the disruption of cellular ion homeostasis. While specific IC₅₀ values for Adynerigenin β-neritrioside are not widely reported in the public domain, the known anticancer properties of related cardiac glycosides suggest its potential as a cytotoxic agent.
Experimental Protocols
The following sections outline generalized experimental protocols for the isolation and characterization of Adynerigenin β-neritrioside from its natural source. These are based on common methodologies for the extraction of cardiac glycosides from Nerium species.
Isolation of Adynerigenin β-Neritrioside
A general workflow for the isolation of Adynerigenin β-neritrioside from the dried aerial parts of Nerium indicum is depicted below. This multi-step process involves extraction, partitioning, and chromatographic separation.
Caption: A generalized experimental workflow for the isolation of Adynerigenin β-neritrioside.
Methodology:
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Extraction: The dried and powdered aerial parts of Nerium indicum are macerated with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Cardiac glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
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Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the mixture into fractions.
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Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Adynerigenin β-neritrioside.
Structural Characterization
The elucidation of the structure of Adynerigenin β-neritrioside relies on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and C-O bonds of the glycosides.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophoric α,β-unsaturated lactone ring, which typically shows an absorption maximum around 215-220 nm.
Conclusion and Future Perspectives
Adynerigenin β-neritrioside is a structurally complex cardiac glycoside with significant biological potential. Its primary mechanism of action through the inhibition of the Na⁺/K⁺-ATPase pump provides a rationale for its potential cardiotonic and cytotoxic activities. Further research is warranted to fully elucidate its pharmacological profile, including its specific anticancer activity against a broader range of cell lines, its in vivo efficacy and toxicity, and its potential as a lead compound for the development of novel therapeutics. The detailed characterization and synthesis of this and related compounds will be crucial for advancing our understanding and application of this important class of natural products.
